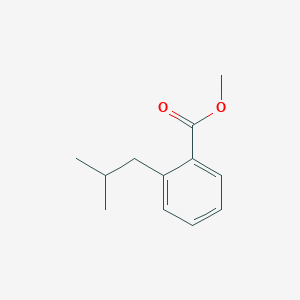![molecular formula C11H14ClNO2 B2939662 N-[4-(3-chloropropoxy)phenyl]acetamide CAS No. 104800-03-5](/img/structure/B2939662.png)
N-[4-(3-chloropropoxy)phenyl]acetamide
概要
説明
N-[4-(3-chloropropoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 . It is used for research purposes .
Synthesis Analysis
The synthesis of N-[4-(3-chloropropoxy)phenyl]acetamide involves a mixture of N-(4-hydroxyphenyl)acetamide and 1-Bromo-3-chloropropane in ethyl methyl ketone in the presence of anhydrous potassium carbonate at 90-100 °C with continuous stirring for 11 hours .Molecular Structure Analysis
The molecular structure of N-[4-(3-chloropropoxy)phenyl]acetamide is represented by the formula C11H14ClNO2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
N-[4-(3-chloropropoxy)phenyl]acetamide has a molecular weight of 227.69 . The specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results .科学的研究の応用
Biochemistry: Proteomics Research
N-[4-(3-chloropropoxy)phenyl]acetamide: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound is used as a biochemical reagent to investigate protein interactions and modifications. Its role in proteomics is crucial for understanding diseases at the molecular level and developing targeted therapies.
Pharmacology: Analgesic Activity
In pharmacology, derivatives of phenoxy acetamide, including N-[4-(3-chloropropoxy)phenyl]acetamide , have been studied for their analgesic properties . These compounds are potential therapeutic candidates for pain management, offering alternatives to traditional analgesics like paracetamol.
Organic Chemistry: Molecular Interactions
Organic chemists employ N-[4-(3-chloropropoxy)phenyl]acetamide to study molecular interactions, such as hydrogen bonding and van der Waals forces . These studies are fundamental for designing new molecules with desired properties and understanding the behavior of organic compounds.
Medicinal Chemistry: Drug Design
In medicinal chemistry, N-[4-(3-chloropropoxy)phenyl]acetamide is part of the exploration of nitrogen-containing heterocycles . These structures are key in the design of new drugs due to their physiological properties and applications in creating potent pharmaceuticals against various diseases.
Chemical Engineering: Photovoltaic Efficiency
Chemical engineers explore the use of N-[4-(3-chloropropoxy)phenyl]acetamide in enhancing photovoltaic efficiency . The compound’s interaction with materials like graphene and fullerene can lead to improved energy conversion in solar cells.
Environmental Science: Detection and Analysis
In environmental science, N-[4-(3-chloropropoxy)phenyl]acetamide is investigated for its potential in detecting and analyzing pollutants . Its interaction with advanced materials could be used to develop sensitive detection methods for environmental monitoring.
将来の方向性
特性
IUPAC Name |
N-[4-(3-chloropropoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-9(14)13-10-3-5-11(6-4-10)15-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULNVXCBVMTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-chloropropoxy)phenyl]acetamide | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

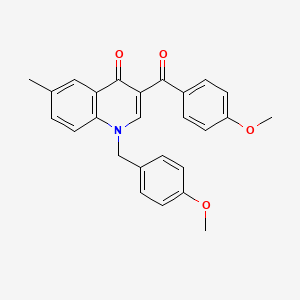
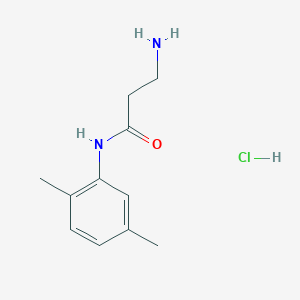
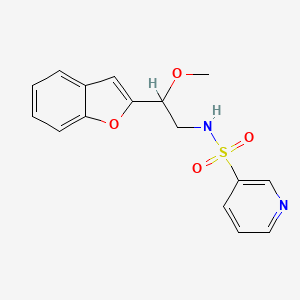
![N-1,3-benzodioxol-5-yl-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2939586.png)

![2-Amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2939590.png)



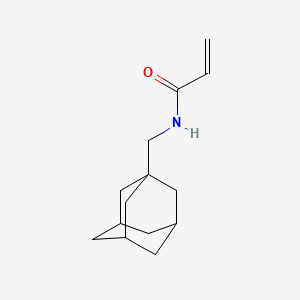

![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2939598.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/no-structure.png)
